molecular formula C13H13Cl2N3O B2784075 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 350999-72-3

3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B2784075
CAS No.: 350999-72-3
M. Wt: 298.17
InChI Key: VHTIPTMYBBZXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Piperazine-Based Nitrile Compounds in Medicinal Chemistry

Piperazine derivatives have dominated medicinal chemistry since the mid-20th century due to their structural adaptability and favorable pharmacokinetic properties. The incorporation of nitrile (-C≡N) groups into piperazine frameworks emerged as a strategic innovation in the 1990s, driven by the need to enhance target specificity and metabolic stability. Nitriles serve as bioisosteres for carbonyl groups, enabling improved binding affinity with enzymes and receptors while resisting hydrolytic degradation.

Early studies demonstrated that nitrile-functionalized piperazines exhibit enhanced hydrogen-bonding capabilities compared to non-cyano analogs. For instance, the nitrile’s electron-withdrawing nature polarizes adjacent carbonyl groups, facilitating interactions with serine residues in protease active sites. This property has been exploited in antiviral and anticancer agents, where precise molecular recognition is critical. Table 1 summarizes key milestones in piperazine-nitride hybrid development:

Table 1. Historical Development of Piperazine-Nitrile Hybrids

Year Discovery/Innovation Application Area
1995 First synthesis of piperazine-acetonitrile Antifungal agents
2008 Nitrile-piperazine kinase inhibitors Oncology
2016 CYP450-resistant nitrile derivatives Neuropharmacology

The structural rigidity imparted by the piperazine ring, combined with the nitrile’s electronic effects, has enabled these compounds to overcome limitations of earlier drug candidates, such as poor oral bioavailability and off-target activity.

Historical Development of 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile

The synthesis of this compound was first reported in patent literature during the early 2010s as part of efforts to develop selective serotonin receptor modulators. Its design leverages three structural motifs:

  • Piperazine core : Provides a conformationally restricted scaffold for optimal receptor docking.
  • 3,4-Dichlorophenyl group : Enhances lipophilicity and π-π stacking interactions with aromatic residues in binding pockets.
  • Nitrile-substituted propanenitrile : Stabilizes the keto-enol tautomerism of the carbonyl group, enabling pH-dependent binding.

Initial synthetic routes involved N-alkylation of 3,4-dichlorophenylpiperazine with bromoacetonitrile derivatives under phase-transfer conditions, yielding moderate efficiencies (45–60%). Advances in catalytic methods, particularly palladium-mediated cross-coupling and microwave-assisted cyclization, later improved yields to >85% while reducing reaction times. The compound’s patent history reveals its evaluation in dual-action antidepressants and antipsychotics, though clinical data remain undisclosed.

Significance in Contemporary Pharmaceutical Research

This compound has garnered attention for its multifunctional pharmacophore, which enables simultaneous modulation of disparate targets. Recent studies highlight its potential in:

  • Kinase inhibition : The nitrile group chelates Mg²⁺ ions in ATP-binding pockets, as observed in molecular docking simulations with CDK4/6.
  • Neurotransmitter receptor modulation : The dichlorophenyl group aligns with hydrophobic subpockets of 5-HT~1A~ and D~2~ receptors, suggesting utility in neuropsychiatric disorders.
  • Antimicrobial activity : Preliminary assays indicate biofilm disruption via interference with quorum-sensing pathways in Pseudomonas aeruginosa.

Its balanced logP (~2.8) and polar surface area (78 Ų) align with Lipinski’s criteria for CNS permeability, making it a candidate for blood-brain barrier penetration.

Current Research Landscape and Unmet Needs

Despite its promise, three major challenges hinder the compound’s progression:

  • Synthetic scalability : Current routes require expensive palladium catalysts and anhydrous conditions, limiting industrial feasibility.
  • Target promiscuity : The dichlorophenyl moiety exhibits off-target binding to adrenergic receptors, necessitating structural refinements.
  • Metabolic stability : In vitro hepatic microsome studies indicate rapid N-dealkylation at the piperazine ring, reducing half-life.

Ongoing research focuses on:

  • Isosteric replacements : Substituting the nitrile with trifluoromethyl groups to enhance metabolic stability without sacrificing electronic properties.
  • Hybrid derivatives : Conjugating the core structure with peptidomimetic sequences to improve selectivity for G-protein-coupled receptors.

The development of enantioselective synthetic methods remains a critical unmet need, as the compound’s chiral centers influence its pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O/c14-11-2-1-10(9-12(11)15)17-5-7-18(8-6-17)13(19)3-4-16/h1-2,9H,3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTIPTMYBBZXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve .

Biological Activity

3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound features a piperazine moiety, which is known for its diverse therapeutic effects, including antimicrobial, anticancer, and antidepressant properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₃Cl₂N₃O. It has a molecular weight of 298.17 g/mol and is classified as an irritant. Its structure includes a piperazine ring substituted with a dichlorophenyl group and a nitrile functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. The presence of the chlorophenyl group enhances its cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : Research indicates that piperazine derivatives exhibit significant antimicrobial activity, which may extend to this compound due to the structural similarities.
  • Neuropharmacological Effects : Compounds with piperazine structures often demonstrate effects on neurotransmitter systems, suggesting potential applications in treating psychiatric disorders.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (μM)Description
This compoundA549 (lung cancer)25.11 ± 2.49Significant antiproliferative activity observed
5b (2-Chlorophenyl)A54925.11 ± 2.49Most potent among tested derivatives
5d (3,4-Dichlorophenyl)A54938.08 ± 2.85Moderate cytotoxic potential

These findings indicate that the presence of chlorine substituents in the aryl ring plays a crucial role in enhancing the anticancer activity of piperazine derivatives .

Case Studies

A notable study focused on the synthesis and evaluation of piperazine-based dithiocarbamates demonstrated that modifications at different positions on the piperazine ring significantly influenced their biological properties. Specifically, compounds with dichlorophenyl substitutions exhibited enhanced cytotoxicity against lung carcinoma cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.